molecular formula C11H15ClFN B3012597 N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride CAS No. 2414145-16-5

N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride

Cat. No.: B3012597
CAS No.: 2414145-16-5
M. Wt: 215.7
InChI Key: UXVMDYRPNAIGLL-MRVPVSSYSA-N
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Description

N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride is a chiral amine derivative featuring a cyclopropane ring linked to a 3-fluorophenyl-substituted ethyl group. Its stereochemistry at the ethyl group (R-configuration) and the fluorine substituent at the phenyl ring’s meta-position are critical to its physicochemical and biological properties.

Properties

IUPAC Name

N-[(1R)-1-(3-fluorophenyl)ethyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTWHUGRCNMCJY-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)F)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-(3-Fluorophenyl)ethanol and cyclopropanamine.

    Reaction Conditions: The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is typically carried out at a controlled temperature and pressure to ensure optimal yield.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Pharmacological Studies

N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, particularly those related to dopamine and norepinephrine receptors.

Case Study: Antidepressant Properties
A study published in a peer-reviewed journal explored the compound's effects on depressive behaviors in animal models. The results indicated that the compound exhibited significant antidepressant-like effects, which were attributed to its action on serotonin and norepinephrine pathways .

Neuropharmacology

The compound's potential neuropharmacological applications have also been a focus of research. It is hypothesized that this compound may serve as a scaffold for developing new treatments for neurological disorders.

Data Table: Neuropharmacological Effects

StudyModelOutcome
Smith et al., 2023Rodent model of anxietyReduced anxiety-like behavior
Johnson et al., 2024Mouse model of depressionIncreased locomotion and reduced immobility

Synthesis of Derivatives

Another significant application lies in the synthesis of derivatives for drug development. Researchers have utilized this compound as a precursor for creating analogs with enhanced therapeutic profiles.

Case Study: Derivative Synthesis
A recent synthesis study demonstrated how modifying the cyclopropane ring led to compounds with improved binding affinity to serotonin receptors, suggesting potential for treating mood disorders .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmacology. Toxicological assessments have indicated that while the compound shows promise, further studies are necessary to fully elucidate its safety profile.

Data Table: Toxicity Overview

EndpointValue
LD50 (oral, rat)>2000 mg/kg
Eye irritationMild irritation observed
Skin sensitizationNot sensitizing

Mechanism of Action

The mechanism of action of N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Phenyl Groups

The compound belongs to a class of cyclopropanamine derivatives with halogenated aryl-ethyl substituents. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride F (3-position) C₁₁H₁₄ClFN* ~222.09 (free base) + HCl Not explicitly listed Target compound; R-configuration and 3-F substituent
N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride Br (3-position) C₁₁H₁₄BrN·HCl 276.60 (free base) + 36.46 (HCl) ≈ 313.06 2414145-16-5 Bromine substituent increases molecular weight and lipophilicity
N-[(1R)-1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride Br (2-position) C₁₁H₁₄BrN·HCl ~313.06 (estimated) 54-OR475181 Bromine at ortho-position; steric effects may alter receptor binding
1-(3-Fluorophenyl)cyclopropanamine hydrochloride F (3-position) C₉H₁₀ClFN 195.64 (free base) + 36.46 ≈ 232.10 764647-70-3 Lacks ethyl group; smaller size and reduced hydrophobicity
N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine hydrochloride F (2-position) C₁₁H₁₄ClFN ~222.09 (free base) + 36.46 ≈ 258.55 CID 16772102 Fluorine at ortho-position; electronic and steric differences

*Estimated based on bromo analog () with Br → F substitution.

Key Observations:
  • Halogen Effects: Fluorine’s electronegativity and smaller size (vs.
  • Positional Isomerism : Meta-substituted fluorine (target compound) may offer distinct electronic and steric profiles compared to ortho-substituted analogs (e.g., ).

Stereochemical and Functional Group Variations

  • (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine Hydrochloride :

    • Molecular Formula: C₉H₉Cl₂FN·HCl
    • Molecular Weight: 222.09 (free base) + 36.46 ≈ 258.55
    • Features a cyclopropane ring with two substituents (Cl and F) and a distinct stereochemical profile (1R,2S). The additional chlorine may enhance halogen bonding but reduce solubility compared to the target compound.

Biological Activity

N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride is a chemical compound with significant biological activity, particularly as a neurokinin-1 (NK-1) receptor antagonist. This article explores its biological properties, mechanisms of action, and potential applications in scientific research and medicine.

  • Molecular Formula : C₁₁H₁₄FN·HCl
  • Molecular Weight : 215.695 g/mol
  • CAS Number : 2366991-75-3

This compound functions primarily as an antagonist at the NK-1 receptor. This receptor is involved in various physiological processes, including pain perception, stress response, and inflammation. The binding of this compound to the NK-1 receptor inhibits its activity, leading to a reduction in the signaling pathways associated with neurogenic inflammation and pain.

Key Pathways Affected:

  • Pain Modulation : By blocking NK-1 receptors, the compound may reduce pain sensitivity and inflammatory responses.
  • Neurotransmitter Regulation : It influences neurotransmitter systems, potentially affecting mood and anxiety levels.

In Vitro Studies

Research has demonstrated that this compound exhibits potent antagonistic effects on NK-1 receptors in vitro. For instance:

  • Study 1 : A study reported an IC50 value (the concentration required to inhibit 50% of the receptor activity) indicating high potency against NK-1 receptors.

In Vivo Studies

In vivo studies have shown promising results regarding its efficacy in models of pain and anxiety:

  • Case Study 1 : In animal models, administration of this compound resulted in significant reductions in pain behaviors compared to controls, suggesting its potential utility in pain management therapies.

Comparison with Other Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameNK-1 Receptor AffinityNotable Effects
N-[(1R)-1-(3-Chlorophenyl)ethyl]cyclopropanamine;hydrochlorideModerateReduced anxiety-like behavior
N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine;hydrochlorideHighSignificant analgesic effects

Applications in Research

This compound is utilized in various fields:

  • Neuroscience : Investigating the role of NK-1 receptors in neuropsychiatric disorders.
  • Pharmacology : Developing new analgesics and anti-anxiety medications based on its mechanism of action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantioselective preparation of N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride?

  • Methodology :

  • Chiral resolution : Use chiral catalysts (e.g., BINAP-metal complexes) during cyclopropane ring formation to enforce the (1R) configuration .
  • Key steps :

Friedel-Crafts alkylation to introduce the 3-fluorophenyl group.

Cyclopropanation via Simmons-Smith reaction or transition-metal-catalyzed methods .

Hydrochloride salt formation using HCl gas in anhydrous ether for improved crystallinity .

  • Yield optimization : Adjust reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) to minimize racemization .

Q. How can the enantiomeric purity of this compound be validated?

  • Analytical techniques :

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; retention time differences >2 min indicate enantiomeric separation .
  • Polarimetry : Specific rotation ([α]D²⁵) should align with literature values for (1R) configuration (e.g., +15° to +25°) .
  • NMR spectroscopy : NOE (Nuclear Overhauser Effect) studies to confirm spatial arrangement of the cyclopropane and fluorophenyl groups .

Q. What are the critical physicochemical properties influencing its solubility and stability?

  • Key data :

PropertyValue/DescriptionReference
LogP (partition coeff)~2.9 (predicts moderate lipophilicity)
PSA (Polar Surface Area)97.64 Ų (indicates H-bonding capacity)
StabilityHygroscopic; store at -20°C under argon to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across different assay systems?

  • Experimental design :

  • Receptor binding assays : Compare affinity (Ki) across cell lines (e.g., HEK293 vs. CHO) using radiolabeled ligands to control for membrane permeability differences .
  • Metabolic stability : Pre-incubate with liver microsomes (human vs. rodent) to assess species-specific degradation .
  • Data normalization : Use internal standards (e.g., propranolol for passive diffusion) to adjust for assay variability .

Q. What strategies mitigate cyclopropane ring strain during derivatization?

  • Approaches :

  • Protecting groups : Temporarily mask the amine with Boc (tert-butoxycarbonyl) to prevent ring-opening during alkylation .
  • Low-temperature reactions : Conduct substitutions (e.g., nucleophilic aromatic) at -78°C to preserve ring integrity .
  • Computational modeling : Use DFT (Density Functional Theory) to predict bond angles and strain energy (~25 kcal/mol for cyclopropane) .

Q. How does the 3-fluorophenyl group influence binding kinetics in target proteins?

  • Structural insights :

  • X-ray crystallography : Resolve halogen bonds between the fluorine atom and protein backbone (e.g., carbonyl groups at 3.0–3.5 Å distance) .
  • SAR (Structure-Activity Relationship) : Compare analogs (3-Cl, 3-CF₃) to quantify fluorine’s electron-withdrawing effects on binding affinity .

Q. What are the limitations of current stability studies under physiological conditions?

  • Critical analysis :

  • pH-dependent degradation : At pH 7.4, the cyclopropane ring remains intact for >24 hours, but degrades rapidly at pH <3 (e.g., gastric fluid) .
  • Oxidative stress : Incubate with H₂O₂/CYP450 enzymes to identify vulnerable sites (e.g., ethyl linker oxidation) .

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